Nabumetone - 42924-53-8

Nabumetone

Catalog Number: EVT-275889
CAS Number: 42924-53-8
Molecular Formula: C15H16O2
Molecular Weight: 228.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nabumetone is a non-acidic, non-steroidal anti-inflammatory drug (NSAID) classified as a 2,6-disubstituted naphthylalkanone. [, ] It acts as a prodrug, primarily recognized for its role in scientific research investigating inflammation and pain pathways. [, ] Nabumetone itself is pharmacologically inactive and requires metabolic conversion to exert its effects. [, ]

6-methoxy-2-naphthylacetic acid (6-MNA)

    Compound Description: 6-methoxy-2-naphthylacetic acid (6-MNA) is the primary active metabolite of nabumetone. [, , ] It is a potent inhibitor of prostaglandin synthesis, acting preferentially on the cyclooxygenase-2 (COX-2) pathway. [, , , , , ] 6-MNA exhibits analgesic, antipyretic, and anti-inflammatory activities. [, ]

    Relevance: 6-MNA is directly derived from nabumetone through hepatic metabolism. [, , , , ] The pharmacological effects observed with nabumetone are attributed to the action of this active metabolite. [, , ] Unlike nabumetone, 6-MNA effectively inhibits gastroprotective prostanoid synthesis. []

Naproxen

    Compound Description: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. [] It is a nonselective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms. [, ] Naproxen is known to cause gastrointestinal side effects. [, ]

    Relevance: Naproxen shares structural similarities with 6-MNA, the active metabolite of nabumetone. [] This structural similarity explains the observed cross-reactivity between naproxen and nabumetone in individuals with fixed drug eruptions. [] Both compounds are effective in treating rheumatoid arthritis, but nabumetone demonstrates a better gastrointestinal safety profile compared to naproxen. []

Diclofenac

    Compound Description: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) frequently used to treat pain and inflammation associated with rheumatoid arthritis and osteoarthritis. [, ] It is a nonselective COX inhibitor. [, ]

    Relevance: Diclofenac serves as a comparator drug in several studies evaluating the efficacy and safety of nabumetone. [, , ] While both drugs effectively control the symptoms of rheumatoid arthritis, nabumetone exhibits a superior safety profile, particularly regarding gastrointestinal side effects. []

Rofecoxib

    Compound Description: Rofecoxib was a COX-2 selective inhibitor developed for the treatment of osteoarthritis. It was withdrawn from the market due to concerns about an increased risk of cardiovascular events. []

Ibuprofen

    Compound Description: Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class. [, ] It is a nonselective COX inhibitor. [, ]

    Relevance: Ibuprofen is often used as a comparator drug in studies evaluating the gastrointestinal safety of nabumetone. [, ] While both drugs are effective in treating osteoarthritis, nabumetone demonstrates a better gastrointestinal safety profile than ibuprofen alone. [, ]

Misoprostol

    Compound Description: Misoprostol is a synthetic prostaglandin E1 analog with gastroprotective properties. [, ] It is frequently co-administered with NSAIDs to reduce the risk of NSAID-induced gastrointestinal ulcers. [, ]

Aceclofenac

    Compound Description: Aceclofenac is a nonsteroidal anti-inflammatory drug (NSAID) commonly prescribed for pain and inflammation associated with osteoarthritis. [, , ]

    Relevance: Aceclofenac serves as a comparator drug in clinical trials evaluating the efficacy and safety of nabumetone in managing osteoarthritis. [, , ] Results indicate comparable efficacy between the two drugs, but nabumetone exhibits a better gastrointestinal tolerability profile, leading to lower patient withdrawal rates due to gastrointestinal side effects. [, ]

Nimesulide

    Compound Description: Nimesulide is a selective COX-2 inhibitor belonging to the sulfonanilide class of NSAIDs. [] It is used to treat pain and inflammation associated with various conditions, including rheumatoid arthritis. []

    Relevance: Nimesulide serves as a comparator drug in a clinical trial assessing the efficacy and safety of nabumetone in treating rheumatoid arthritis. [] The study revealed comparable clinical efficacy and a similar incidence of adverse reactions between the two drugs. []

Indomethacin

  • Relevance: Indomethacin serves as a comparator drug in studies investigating the pharmacological effects and safety profile of nabumetone. [, , , ] Nabumetone demonstrates a better gastrointestinal safety profile compared to indomethacin. [, ] Nabumetone, unlike indomethacin, does not appear to significantly impact renal function in vivo despite its effects on isolated perfused kidneys. []

Paracetamol (Acetaminophen)

    Compound Description: Paracetamol, also known as acetaminophen, is a widely used analgesic and antipyretic drug. [, , , ] It has a relatively weak anti-inflammatory effect compared to NSAIDs. [, ]

    Relevance: Paracetamol is often used as a combination drug with nabumetone in clinical practice for its analgesic and antipyretic effects. [, , ] Studies demonstrate that co-administration of paracetamol does not significantly affect the pharmacokinetic profile of nabumetone. []

Reduced Nabumetone

    Compound Description: Reduced nabumetone is a phase I metabolite of nabumetone formed through carbonyl reduction. [] While considered inactive, it is a significant product of nabumetone metabolism. []

    Relevance: The formation of reduced nabumetone highlights the role of carbonyl reducing enzymes in the metabolism of nabumetone. [] Understanding the enzymes involved in its formation can provide insights into potential drug interactions and individual variations in nabumetone metabolism.

Aspirin (Acetylsalicylic Acid)

    Compound Description: Aspirin, chemically known as acetylsalicylic acid, is a widely used NSAID with analgesic, antipyretic, and anti-inflammatory properties. [, ] It is a nonselective COX inhibitor. []

    Relevance: Aspirin serves as a comparator drug when evaluating the efficacy and safety of nabumetone. [] Nabumetone demonstrates a comparable efficacy profile to aspirin in treating rheumatic conditions. [] Notably, nabumetone exhibits a more favorable gastrointestinal adverse event profile than aspirin. []

Source and Classification

Nabumetone is derived from naphthalene, specifically synthesized from 6-methoxy-2-naphthaldehyde. It belongs to the class of compounds known as arylbutanones, which are characterized by their structural framework that includes a butanone moiety attached to an aromatic ring. The compound is classified as a non-acidic NSAID, distinguishing it from other NSAIDs that are acidic in nature.

Synthesis Analysis

Methods and Technical Details

The synthesis of nabumetone can be achieved through several methods, with two prominent processes being highlighted:

  1. Catalytic Hydrogenation:
    • The synthesis begins with the condensation of 2-acetyl-6-methoxynaphthalene with ethyl acetate in the presence of sodium hydride, resulting in 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-4-one.
    • This intermediate undergoes catalytic hydrogenation using Raney nickel as a catalyst to yield nabumetone. The reaction typically occurs under mild conditions (20-30 °C) and moderate pressure (0.1 to 4 MPa) .
  2. Friedel-Crafts Reaction:
    • An alternative method involves the Friedel-Crafts intramolecular cyclization of 3-(6-methoxynaphthalen-2-yl)propanoic acid using polyphosphoric acid as a catalyst . This method also yields nabumetone with high purity and yield.

These methods highlight the versatility in synthesizing nabumetone while ensuring efficiency and cost-effectiveness.

Molecular Structure Analysis

Structure and Data

Nabumetone has the chemical formula C15H16O2C_{15}H_{16}O_2 and can be represented structurally as follows:

Structure 4 6 methoxy 2 naphthyl butan 2 one\text{Structure }\text{4 6 methoxy 2 naphthyl butan 2 one}

The molecular structure includes:

  • A butanone backbone,
  • A methoxy group attached to the naphthalene ring,
  • A naphthalene moiety that contributes to its pharmacological properties.

The three-dimensional conformation of nabumetone plays a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Nabumetone undergoes several chemical reactions during its metabolism. The primary reaction involves its conversion into the active metabolite, 6-methoxy-2-naphthylacetic acid, primarily through hepatic metabolism. The metabolic pathway can be summarized as follows:

  1. Hydroxylation: Nabumetone is hydroxylated to form 3-hydroxy nabumetone.
  2. Conjugation: The hydroxylated metabolite may undergo conjugation with glucuronic acid or sulfate, enhancing its solubility for excretion .

These reactions are essential for understanding how nabumetone exerts its therapeutic effects and how it is processed within the body.

Mechanism of Action

Process and Data

The mechanism of action of nabumetone primarily involves the inhibition of cyclooxygenase enzymes (COX), which are critical in the biosynthesis of prostaglandins—mediators of inflammation and pain. Specifically:

  1. Inhibition of Prostaglandin Synthesis: Nabumetone reduces the formation of prostaglandins by inhibiting COX enzymes, leading to decreased inflammation and pain perception.
  2. Conversion to Active Metabolite: After oral administration, nabumetone is converted into its active form, which further enhances its anti-inflammatory effects .

This mechanism underpins its clinical efficacy in treating inflammatory conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Nabumetone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 244.29 g/mol
  • Melting Point: About 95 °C
  • Solubility: Moderately soluble in organic solvents such as ethanol and acetone, but poorly soluble in water.
  • Stability: Nabumetone is stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for formulating nabumetone into effective pharmaceutical preparations.

Applications

Scientific Uses

Nabumetone is primarily utilized in clinical settings for managing pain and inflammation associated with conditions like:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Acute pain episodes

Additionally, ongoing research explores novel formulations of nabumetone, including topical applications that enhance drug delivery while minimizing systemic side effects . Its role as a prodrug also opens avenues for further studies on drug metabolism and pharmacokinetics.

Synthesis and Development of Nabumetone

Historical Context of Nonacidic NSAID Development

The development of nabumetone (4-(6-methoxy-2-naphthyl)-butan-2-one) emerged from concerted efforts to overcome gastrointestinal toxicity associated with traditional acidic NSAIDs. Prior to its development in the 1980s, most NSAIDs (aspirin, ibuprofen, diclofenac) contained carboxylic acid functional groups that conferred several pharmacological disadvantages. These acidic NSAIDs:

  • Underwent ion trapping in the acidic gastric environment, creating localized high concentrations that damaged mucosal tissues
  • Exhibited direct irritant effects on the gastrointestinal epithelium
  • Inhibited cytoproprotective prostaglandins via COX-1 inhibition in the stomach

The quest for nonacidic alternatives culminated in Beecham Pharmaceuticals' development of nabumetone, which gained regulatory approval in 1991 as a first-generation ketone-based prodrug [3] [7]. Unlike acidic NSAIDs, nabumetone's neutral ketone group prevented ion trapping, significantly reducing gastric irritation while maintaining anti-inflammatory efficacy through its active metabolite. This represented a paradigm shift in NSAID design philosophy toward prodrug optimization and targeted metabolism.

Rational Design Strategies for Prodrug Optimization

Nabumetone exemplifies the rational prodrug approach to NSAID development. Its design leverages several key biochemical principles:

Table 1: Prodrug Design Features of Nabumetone

Design FeatureChemical ImplementationPharmacological Advantage
Non-acidic prodrugKetone functionality (4-(6-methoxy-2-naphthyl)-butan-2-oneAvoids gastric ion trapping and direct mucosal irritation
Targeted hepatic activationButanone side-chainFirst-pass conversion to active metabolite 6-MNA
Optimized lipophilicityNaphthyl backbone with methoxy substituentEnhanced absorption and distribution
Metabolite stabilityAcetic acid metabolite (6-MNA)Prolonged half-life (∼23 hours) permitting once-daily dosing

The prodrug optimization strategy centered on creating a chemically neutral molecule that would traverse the stomach without ionization, undergo predictable hepatic metabolism, and generate an active metabolite (6-methoxy-2-naphthylacetic acid, 6-MNA) with optimized pharmacokinetics. Metabolic studies across species demonstrated consistent conversion patterns:

Table 2: Metabolic Profile of Nabumetone Across Species [5]

SpeciesPrimary Metabolic Pathways6-MNA as % Dose
HumanKetone reduction → alcohol, O-demethylation, side-chain oxidation35% (urine)
RatSide-chain oxidation → 6-MNA, O-demethylation∼50%
DogExtensive conversion to 6-MNA25-30% (urine)
MonkeySimilar to human profile∼40%

Crucially, nabumetone itself displays minimal intrinsic COX inhibition, while its principal metabolite 6-MNA is a potent inhibitor of cyclooxygenase (COX) activity, particularly COX-2. In vitro studies demonstrated that 6-MNA inhibits COX-1 in human platelets with an IC₅₀ of 33.6 μM and COX-2 in human monocytes/macrophages with an IC₅₀ of 20.8 μM, yielding a COX-1/COX-2 ratio of 0.62 in blood – indicating relative COX-2 selectivity [1]. This selective inhibition profile contributes to nabumetone's improved gastrointestinal tolerability compared to traditional NSAIDs.

Synthetic Pathways for 4-(6-Methoxy-2-Naphthyl)-2-Butanone

The industrial synthesis of nabumetone employs a multi-step sequence starting from 6-hydroxy-2-naphthoic acid or 6-methoxy-2-naphthol (NABU-001). The latter route predominates in manufacturing due to higher yields and commercial availability of starting materials:

Step 1: Etherification6-Methoxy-2-naphthol (NABU-001) undergoes O-alkylation with dimethyl carbonate (DMC) under basic conditions to form the methyl carbonate ester (NABU-002). This step installs a protecting group that directs subsequent electrophilic substitution:

Step 2: Electrophilic ChlorinationNABU-002 undergoes regioselective electrophilic chlorination at the benzylic position using chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), yielding 2-(chloromethyl)-6-methoxynaphthalene (NABU-003). The methyl carbonate group enhances reactivity at the ortho position through steric and electronic effects.

Step 3: Alkylation and DecarboxylationThe key carbon-chain extension employs a two-stage process:

  • NABU-003 undergoes alkylation with acetoacetic acid derivatives (typically ethyl acetoacetate) in the presence of NaOH, forming an intermediate ester
  • Acid-catalyzed hydrolysis and decarboxylation (using H₂SO₄ or HCl) yields nabumetone

Alternative routes include:

  • Friedel-Crafts acylation of 2-methoxynaphthalene with 4-chlorobutanoyl chloride followed by dechlorination
  • Pd-catalyzed coupling between 6-methoxy-2-naphthylboronic acid and vinyl ketones

The industrial synthesis achieves overall yields of 65-75% with high purity (>99.5%), essential for pharmaceutical applications. Critical process parameters include temperature control during chlorination (0-5°C to prevent polychlorination) and precise pH management during decarboxylation [3].

Polymorphic Characterization and Crystallographic Studies

Nabumetone exhibits polymorphic behavior with two well-characterized crystalline forms (Form I and Form II), presenting significant implications for pharmaceutical processing and bioavailability:

Table 3: Characterization of Nabumetone Polymorphs [6] [3]

PropertyForm IForm II
CrystallinityHighly crystallineLess ordered crystalline structure
Thermodynamic stabilityStable form at room temperatureMetastable form
Melting point80-81°C74-76°C
DensityHigher densityLower density
SolubilityLower aqueous solubilityHigher apparent solubility
Industrial prevalencePredominant commercial formLess common

Characterization of these polymorphs employs advanced solid-state analytical techniques:

  • Powder X-ray Diffraction (PXRD): Distinguishes polymorphs via distinct diffraction patterns. Form I shows characteristic peaks at 2θ = 12.3°, 16.7°, 19.1°; Form II exhibits peaks at 2θ = 6.5°, 13.0°, 20.2°
  • Solid-State NMR (SS-NMR): Provides molecular-level insights into conformational differences. ¹³C SS-NMR reveals chemical shift variations at C4 (carbonyl) and C1' (methoxy) positions between polymorphs
  • Differential Scanning Calorimetry (DSC): Confirms thermal transitions and stability relationships

Recent methodological advances include paramagnetic relaxation enhancement in SS-NMR studies. Incorporating paramagnetic additives like chromium(III) acetylacetonate (Cr(acac)₃) reduces the spin-lattice relaxation time (T₁) of ¹³C nuclei from >100 seconds to <10 seconds without altering crystal structure or resolution. This technique enables rapid polymorphic screening critical for quality control during manufacturing [6].

The polymorphic landscape of nabumetone illustrates the importance of rigorous crystallographic control in pharmaceutical development, where crystal form directly influences dissolution behavior, tablet compressibility, and long-term stability.

Properties

CAS Number

42924-53-8

Product Name

Nabumetone

IUPAC Name

4-(6-methoxynaphthalen-2-yl)butan-2-one

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3

InChI Key

BLXXJMDCKKHMKV-UHFFFAOYSA-N

SMILES

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC

Solubility

Practically insoluble
1.93e-03 g/L

Synonyms

4-(6-methoxy-2-naphthyl)-2-butanone
Apo-Nabumetone
ApoNabumetone
Arthraxan
BRL 14777
Gen-Nabumetone
Listran
Mebutan
Nabucox
nabumeton
nabumetone
Relafen
Relif
Relifex
Rhoxal nabumetone
Rhoxal-nabumetone

Canonical SMILES

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.